N-Acetyl Metoclopramide

Overview

Description

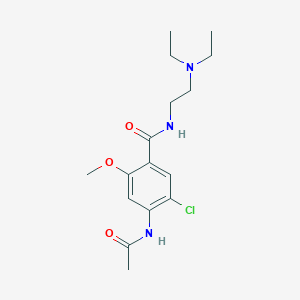

“N-Acetyl Metoclopramide” is a chemical compound . It contains a total of 47 bonds, including 23 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aromatic) .

Synthesis Analysis

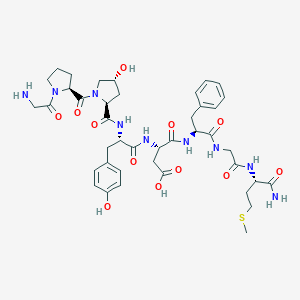

The synthesis of this compound involves complex biochemical processes. A study on the biosynthesis and metabolism of N-Acylated Aromatic Amino Acids provides insights into the synthesis of compounds like this compound . Another study discusses an improved method for the synthesis of Metoclopramide .

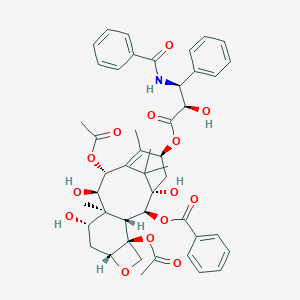

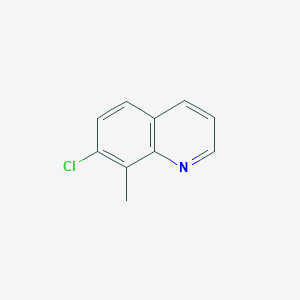

Molecular Structure Analysis

The molecular structure of this compound is characterized by various types of bonds and functional groups . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .

Chemical Reactions Analysis

Metoclopramide, a related compound, has been studied for its reaction with nitrite. This reaction has been validated for its application to the spectrophotometric analysis of generic tablets . Another study discusses the role of metal acetylacetonates as precursors for nanoparticle research, polymer science, catalysis, and their mechanistic aspects .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure . A tutorial on basic physical and chemical properties of (polymeric) materials provides insights into these features .

Scientific Research Applications

Gastrointestinal Applications :

- Metoclopramide is effective in managing gastro-oesophageal reflux and gastric stasis, playing a significant role in controlling nausea and vomiting. Its use extends to managing emesis induced by cytotoxic agents in high doses (Desmond & Watson, 1986).

- Its prokinetic effect in treating gastro-oesophageal reflux disease and various gastrointestinal motility disorders is noteworthy, believed to augment acetylcholine release from the myenteric plexus (Clayton & Gale, 1996).

Pharmacological Effects :

- Metoclopramide antagonizes dopamine effects in various organ systems, making it useful as an anti-emetic, particularly against vomiting induced by antineoplastic drugs like cisplatin. Its ability to stimulate gastrointestinal smooth muscle, antagonize inhibitory neurotransmitter dopamine, augment acetylcholine release, and sensitize muscarinic receptors is significant (Albibi & McCallum, 1983).

- In vitro studies with human gastrointestinal smooth-muscle preparations show that metoclopramide contracts small-intestinal and colonic circular muscle, an effect countered by atropine (Eisner, 1968).

Metabolic Pathways :

- Metoclopramide is metabolized predominantly by CYP2D6. The major metabolites include N-deethylation and N-hydroxylation. While it interacts with CYP2D6, it does not inactivate it, making it a reversible inhibitor (Livezey et al., 2014).

Protective Effects Against Organophosphates :

- Metoclopramide exhibits a protective effect against organophosphate-induced inhibition of acetylcholinesterase in red blood cells and plasma. This protective effect could be relevant in the treatment of organophosphate poisoning (Petroianu et al., 2003; Petroianu et al., 2004).

Neurological Impact :

- Metoclopramide's impact on brain metabolism, specifically on resting cerebral blood flow and functional connectivity, is an area of study, considering its use as a dopamine receptor antagonist in the symptomatic treatment of nausea and vomiting (Fernández-Seara et al., 2011).

Mechanism of Action

Target of Action

N-Acetyl Metoclopramide primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . These receptors play a crucial role in controlling nausea and vomiting.

Mode of Action

This compound exerts its antiemetic effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the CTZ . It also enhances the response to acetylcholine of tissue in the upper gastrointestinal tract, causing enhanced motility and accelerated gastric emptying without stimulating gastric, biliary, or pancreatic secretions . This results in increased lower esophageal sphincter tone .

Biochemical Pathways

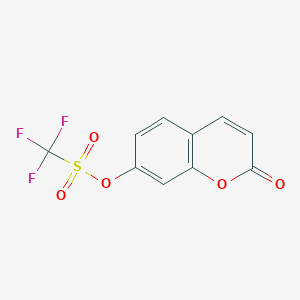

This compound is involved in the hexosamine biosynthesis pathway (HBP) . In this pathway, it utilizes substrates including fructose-6-phosphate (Fru-6-P), glutamine, acetyl-coenzyme A (acetyl-CoA), and uridine triphosphate (UTP) to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . It also undergoes N-acetylation , a common post-translational modification that can influence protein function .

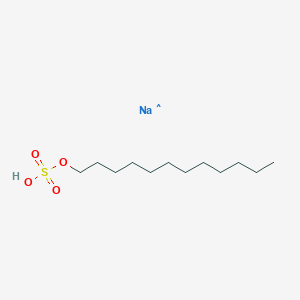

Pharmacokinetics

This compound is rapidly and well absorbed from the gastrointestinal tract . It undergoes variable first-pass metabolism, with an oral bioavailability ranging from 32 to 100% . The elimination half-life of metoclopramide is dose-dependent after both intravenous and oral administration of single doses between 5 and 20mg . N-4 sulphate conjugation is an important pathway of metabolism .

Result of Action

The primary result of this compound’s action is the relief of nausea and vomiting associated with conditions like diabetic gastroparesis and gastroesophageal reflux disease (GERD) . It also stimulates gastric emptying and increases lower esophageal sphincter tone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain substances in the environment, such as fried foods and cigarettes, can potentially interact with the compound and alter its effects . Additionally, the compound’s action can be modulated by the presence of other drugs or substances in the body .

Safety and Hazards

properties

IUPAC Name |

4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDFIXBYMDJBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204636 | |

| Record name | N-Acetyl metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5608-13-9 | |

| Record name | 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5608-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl metoclopramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL METOCLOPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W90XX7T267 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

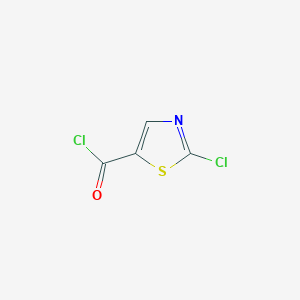

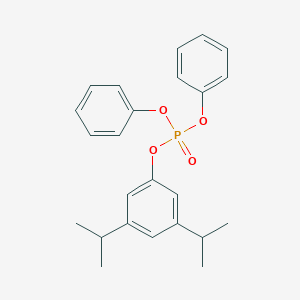

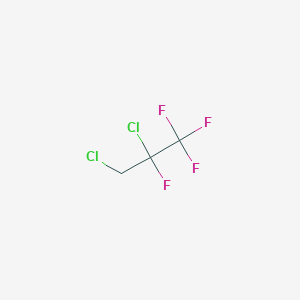

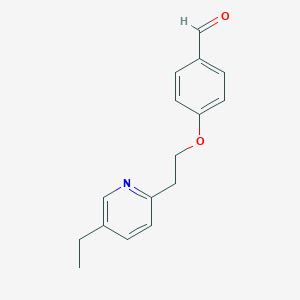

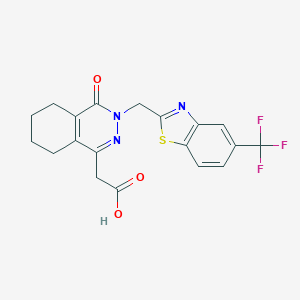

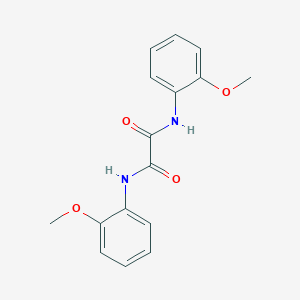

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid](/img/structure/B132741.png)

![Pyrido[2,3-b]pyrazine-2,3,6-triol](/img/structure/B132747.png)

![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)